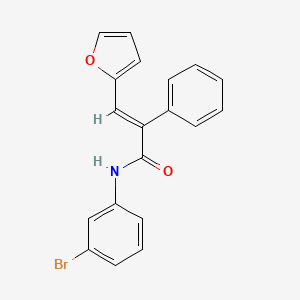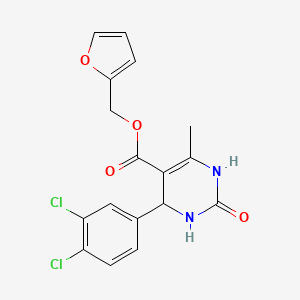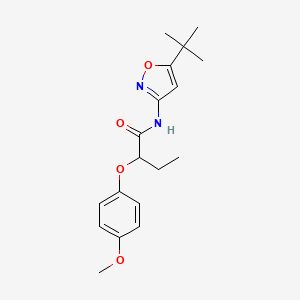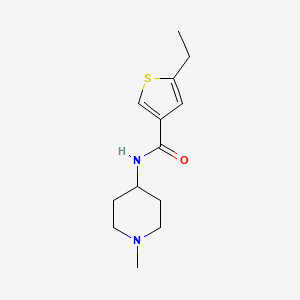![molecular formula C17H19FN2O2 B4936107 N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxyaniline as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with butanoyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)butanamide.
Coupling Reaction: The intermediate N-(2-fluorophenyl)butanamide is then reacted with 2-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize product formation.
Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(2-methoxyphenyl)amino]butanamide
- N-(2-bromophenyl)-2-[(2-methoxyphenyl)amino]butanamide
- N-(2-fluorophenyl)-2-[(2-hydroxyphenyl)amino]butanamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Methoxy Group : The methoxy group enhances the compound’s solubility and can affect its pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methoxyanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-13(19-15-10-6-7-11-16(15)22-2)17(21)20-14-9-5-4-8-12(14)18/h4-11,13,19H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKNONXIQXSLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B4936027.png)
![[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4936032.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]th](/img/structure/B4936081.png)


![1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
![2-[6-(4-Ethylphenoxy)hexylamino]ethanol](/img/structure/B4936122.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
